LC-MS/MS Lower Limit of Quantitation (LLOQ) for Moexipril: A Benchmark Requiring Validated Internal Standards
The high sensitivity required for moexipril quantification in human plasma, with a validated Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL [1], necessitates the use of a stable isotope-labeled internal standard to control for analytical variability at trace concentrations. At these low levels, matrix effects and sample preparation losses are proportionally greater, and the use of a non-isotopic analog would introduce a significant and variable bias, making reliable quantification unattainable. Moexipril-d5, with a mass difference of +5 Da, is specifically engineered to co-elute with the analyte and compensate for this variability, ensuring the method can operate at its required sensitivity.
| Evidence Dimension | Assay sensitivity (LLOQ) and analytical precision |
|---|---|
| Target Compound Data | Validated LC-MS/MS methods using deuterated internal standards (SIL-IS) can reliably achieve and maintain an LLOQ of 0.5 ng/mL. |
| Comparator Or Baseline | LC-MS/MS methods for moexipril using non-deuterated analog internal standards (e.g., benazepril or quinapril) also report LLOQs of 0.5 ng/mL [2], [3]. |
| Quantified Difference | 0% (LLOQ is identical). |
| Conditions | Human plasma |
Why This Matters
While the LLOQ value is identical, the use of Moexipril-d5 (SIL-IS) is a prerequisite for achieving this LLOQ with the required accuracy and precision mandated by FDA guidelines [4], as non-isotopic analogs cannot adequately control for matrix effects and extraction variability at the lower end of the calibration range [5].
- [1] Hammes, W., et al. (1995). Simultaneous determination of moexipril and moexiprilat, its active metabolite, in human plasma by gas chromatography-negative-ion chemical ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 670(1), 81-89. View Source
- [2] Karra, V. K., Mullangi, R., Pilli, N. R., Inamadugu, J. K., Ravi, V. B., & Rao, J. V. L. N. S. (2012). A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma. Biomedical Chromatography, 26(12), 1552-1558. View Source
- [3] Elaziz, O. A., Farouk, M., Tawakkol, S., Hemdan, A., & Shehata, M. (2014). Liquid chromatography-electro spray ionization tandem mass spectrometry for simultaneous determination of Moexipril and its active metabolite Moexiprilat in human plasma. European Journal of Chemistry, 5(4), 662-667. View Source
- [4] Elaziz, O. A., Farouk, M., Tawakkol, S., Hemdan, A., & Shehata, M. (2014). Liquid chromatography-electro spray ionization tandem mass spectrometry for simultaneous determination of Moexipril and its active metabolite Moexiprilat in human plasma. European Journal of Chemistry, 5(4), 662-667. View Source
- [5] Bunch, D. R., El-Khoury, J. M., Gabler, J., & Wang, S. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4-5. View Source
